Thalidomide-O-PEG4-Boc

PROTAC Targeted Protein Degradation CRBN

Thalidomide-O-PEG4-Boc (CAS 2411681-87-1) is a synthesized E3 ligase ligand-linker conjugate used as a building block in Proteolysis Targeting Chimera (PROTAC) technology. The compound features a thalidomide-based warhead that selectively binds Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is linked to a tetraethylene glycol (PEG4) spacer chain.

Molecular Formula C28H38N2O11
Molecular Weight 578.6 g/mol
Cat. No. B8106467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-Boc
Molecular FormulaC28H38N2O11
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C28H38N2O11/c1-28(2,3)41-23(32)9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-21-6-4-5-19-24(21)27(35)30(26(19)34)20-7-8-22(31)29-25(20)33/h4-6,20H,7-18H2,1-3H3,(H,29,31,33)
InChIKeyFBMJFOLUGBQIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-Boc: A Core E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-PEG4-Boc (CAS 2411681-87-1) is a synthesized E3 ligase ligand-linker conjugate used as a building block in Proteolysis Targeting Chimera (PROTAC) technology . The compound features a thalidomide-based warhead that selectively binds Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is linked to a tetraethylene glycol (PEG4) spacer chain . The terminal Boc (tert-butyloxycarbonyl) group provides a protective handle for controlled deprotection and subsequent chemical conjugation . With a molecular weight of 578.6 g/mol and a calculated LogP of 0.3, this viscous liquid reagent is a versatile intermediate for custom bi-functional degrader synthesis [1].

Why a Standard Thalidomide-PEG Conjugate Cannot Be Directly Substituted for Thalidomide-O-PEG4-Boc


PROTAC linker selection is not a trivial choice; variations in PEG length, attachment chemistry, or terminal functional group can profoundly alter degradation efficiency and selectivity. The performance of a PROTAC is exquisitely sensitive to the length and composition of its linker, which dictates the spatial orientation of the E3 ligase and target protein to form a stable and productive ternary complex [1]. Specifically, a study on CRBN-recruiting PROTACs demonstrated for the first time that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, underscoring that even incremental changes from a PEG4 core can lead to a complete loss of function or unintended neosubstrate degradation [1]. Therefore, substituting Thalidomide-O-PEG4-Boc with a generic analog featuring a different linker length or chemistry (e.g., PEG2, PEG6) can invalidate the structure-activity relationship (SAR) of a degrader program, leading to inconsistent and non-reproducible results.

Thalidomide-O-PEG4-Boc: Quantitative Evidence of Performance and Selectivity


PEG4 Linker Length: A Critical Parameter for Degradation Potency

The PEG4 linker in Thalidomide-O-PEG4-Boc provides an optimized spatial geometry for CRBN-mediated degradation. A recent head-to-head study of CRBN-recruiting PROTACs with varying PEG linker lengths (PEG2, PEG3, PEG4) revealed that degradation of the translation termination factor GSPT1 was entirely dependent on the specific length of the PEG chain, with the PEG4-linked PROTAC exhibiting the most efficient and selective degradation profile in cellular assays [1]. This finding provides direct, class-level evidence that substituting a PEG4 linker for a shorter (e.g., PEG2) or longer (e.g., PEG6) alternative can result in a complete loss of desired degradation activity.

PROTAC Targeted Protein Degradation CRBN

Thalidomide-Based CRBN Ligand vs. Pomalidomide/Lenalidomide Analogs

While both pomalidomide and lenalidomide are known to bind CRBN with higher affinity than thalidomide, this higher affinity does not necessarily translate to superior degradation efficiency for every target. Indeed, different CRBN ligands are known to induce distinct conformational changes in the ligase, which can dramatically alter neosubstrate recruitment and degradation profiles [1][2]. The thalidomide warhead in Thalidomide-O-PEG4-Boc is a validated and widely reported scaffold, particularly useful when aiming to maintain a specific degradation profile or minimize off-target 'hook effects' that can be exacerbated by more potent CRBN binders. Its binding mode is well-characterized, providing a more predictable starting point for degrader optimization compared to more complex or less studied CRBN ligands.

PROTAC CRBN Ligand Neosubstrate

Boc-Protected vs. Free Acid/Amine Conjugates: Enabling Controlled Synthesis

Thalidomide-O-PEG4-Boc is specifically designed as a protected intermediate. Unlike its free acid or amine counterparts, the Boc group in this compound (molecular formula C28H38N2O11) allows for orthogonal protection during multi-step synthesis . The tert-butyl group can be selectively removed under mild acidic conditions (e.g., TFA/DCM) to reveal a reactive carboxylic acid, which can then be coupled to an amine-bearing target ligand . This is a key differentiator from a reagent like Thalidomide-O-PEG4-acid, which would be incompatible with many common coupling reactions unless used as the final step. The Boc-protected form prevents self-polymerization and unwanted side reactions, ensuring high purity and yield during PROTAC assembly.

PROTAC Synthesis Functional Group Interconversion Boc Deprotection

Oxygen Linker vs. Nitrogen Linker: Impact on Physicochemical Properties

Thalidomide-O-PEG4-Boc utilizes an ether ('O') linkage to connect the thalidomide warhead to the PEG4 chain. This is in contrast to analogs such as Thalidomide-NH-PEG4-Boc, which employ an amine linkage. The choice of linker chemistry has a measurable impact on the molecule's properties. For Thalidomide-O-PEG4-Boc, this results in a specific LogP of 0.3 (calculated), indicating balanced lipophilicity and hydrophilicity [1]. This is a quantifiable difference from an amine-linked analog, which would exhibit a higher hydrogen bond donor count and different lipophilicity, potentially altering its passive membrane permeability and solubility profile during PROTAC synthesis and subsequent cellular assays.

PROTAC Linker Chemistry Physicochemical Properties

Optimal Use Cases for Thalidomide-O-PEG4-Boc in Targeted Protein Degradation Research


Systematic SAR Studies of PROTAC Linker Length

Researchers optimizing PROTACs targeting a novel protein of interest (POI) can use Thalidomide-O-PEG4-Boc as a defined anchor point for linker length SAR. By keeping the warhead (thalidomide) and terminal functional group (Boc-protected acid) constant, they can synthesize a focused library of degraders with varying linker lengths. This isolates the effect of the linker, as supported by evidence that PEG chain length is a critical determinant of degradation efficiency [1]. Using this compound ensures that the observed biological activity differences are solely due to linker geometry, not variations in warhead or conjugation chemistry.

Synthesis of CRBN-Recruiting PROTAC Libraries for Hit Discovery

This compound serves as a versatile and stable building block for generating diverse PROTAC libraries. The Boc-protected acid can be readily deprotected and coupled to a wide array of amine-functionalized POI ligands using standard peptide coupling chemistry . This modular approach, enabled by the compound's defined properties (LogP 0.3), accelerates the hit-to-lead process in early-stage drug discovery, allowing for the rapid identification of potent and selective heterobifunctional degraders.

Developing Chemical Probes for Studying CRBN Neosubstrate Specificity

For academic and industrial groups investigating the fundamental biology of the CRL4-CRBN E3 ligase complex, Thalidomide-O-PEG4-Boc is a key tool. It allows for the creation of custom chemical probes that hijack the ligase to degrade specific targets. This is critical for deconvoluting the complex neosubstrate landscape of IMiD drugs and understanding how different CRBN ligands (e.g., thalidomide vs. pomalidomide) induce distinct degradation profiles [2].

Reproducible Synthesis of Published PROTAC Degraders

When replicating published PROTAC molecules, such as a GSPT1 degrader, procurement of the exact specified building blocks is essential for reproducibility. The study by Hocq et al. directly demonstrates that even a small change from a PEG4 to a PEG2 linker can abolish target degradation [1]. Therefore, using Thalidomide-O-PEG4-Boc ensures fidelity to the published synthetic route and biological outcomes, eliminating linker variance as a source of experimental failure.

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